1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole
Description
Significance of the 1,2,3-Triazole Heterocycle in Organic and Medicinal Chemistry Research
The 1,2,3-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms. This core structure is noted for its aromaticity and stability under various conditions, including resistance to oxidation, reduction, and hydrolysis. frontiersin.org In medicinal chemistry, the 1,2,3-triazole moiety is considered a valuable pharmacophore—a part of a molecule responsible for its biological activity. nih.govtandfonline.com
Researchers have demonstrated that 1,2,3-triazole derivatives possess a wide spectrum of pharmacological activities, including:
Anticancer tandfonline.com
Antimicrobial tandfonline.com
Anti-inflammatory tandfonline.com
Antiviral tandfonline.com
Antifungal tandfonline.com
The triazole ring's utility is enhanced by its ability to act as a bioisostere, mimicking the steric and electronic properties of other chemical groups like amides or esters. This allows chemists to modify drug candidates to improve their properties. Furthermore, the triazole ring can participate in hydrogen bonding and dipole interactions, which are crucial for binding to biological targets. researchgate.net The advent of highly efficient synthetic methods, particularly "click chemistry," has made this versatile scaffold readily accessible for a broad range of research applications. nih.govtandfonline.com
Structural Context and Nomenclature of 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole within 1,4-Disubstituted Triazoles
This compound belongs to a specific class of triazoles known as 1,4-disubstituted 1,2,3-triazoles. The nomenclature precisely describes its structure:
1,2,3-Triazole : The core is a five-membered heterocycle with three adjacent nitrogen atoms.
1H : This indicates that the substitution is on the nitrogen atom at position 1 of the ring.
1-Phenyl : A phenyl group is attached to the nitrogen atom at the 1-position.
4-(m-tolyl) : A tolyl group (a methyl-substituted phenyl ring) is attached to the carbon atom at the 4-position. The 'm' (meta) specifies that the methyl group is at the 3-position of its own phenyl ring relative to its point of attachment to the triazole.
The synthesis of 1,4-disubstituted triazoles is most effectively and regioselectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This reaction, a cornerstone of click chemistry, joins an organic azide (B81097) (phenyl azide in this case) with a terminal alkyne (1-ethynyl-3-methylbenzene) to exclusively form the 1,4-disubstituted isomer. nih.govacs.org
| Component Name | Role in Synthesis | Chemical Formula |
|---|---|---|
| Phenyl Azide | Azide Precursor | C₆H₅N₃ |
| 1-Ethynyl-3-methylbenzene (B1295246) (m-tolylacetylene) | Alkyne Precursor | C₉H₈ |
| Copper(I) Catalyst | Catalyst for Cycloaddition | Cu⁺ |
| This compound | Final Product | C₁₅H₁₃N₃ |
Historical Development and Contemporary Research Trends for Analogous Triazole Systems
The synthesis of 1,2,3-triazoles has a rich history, beginning with the work of Rolf Huisgen in the mid-20th century. nih.govnih.gov The Huisgen 1,3-dipolar cycloaddition was the first general method for synthesizing these rings by reacting azides with alkynes. nih.govfu-berlin.desphinxsai.com However, this thermal reaction often required high temperatures and long reaction times, and crucially, it typically produced a mixture of 1,4- and 1,5-disubstituted isomers, which required difficult separation. fu-berlin.de
A paradigm shift occurred with the independent discovery by the Sharpless and Meldal groups of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org This reaction, now famously known as a "click" reaction, offered several advantages:
High Regioselectivity : It almost exclusively produces the 1,4-disubstituted isomer. rsc.org
Mild Conditions : The reaction proceeds efficiently at room temperature. rsc.orgchapman.edu
High Yields : Products are typically obtained in excellent yields. acs.orgchapman.edu
Broad Scope : It is tolerant of a wide variety of functional groups.
This breakthrough propelled 1,2,3-triazoles to the forefront of synthetic chemistry, materials science, and drug discovery.
Contemporary research trends continue to build on this foundation, focusing on:
Green Chemistry : Developing syntheses in environmentally benign solvents like water, or using techniques like microwave irradiation or ball-milling to reduce reaction times and energy consumption. acs.orgrsc.org
Novel Catalysts : Exploring other metal catalysts, such as silver, or developing heterogeneous catalysts that can be easily recovered and reused. tandfonline.comrsc.org
One-Pot Syntheses : Designing multi-component reactions where starting materials are converted to the final triazole product in a single vessel without isolating intermediates, improving efficiency and safety. acs.orgchapman.edunih.gov
Hybrid Molecules : Using the triazole ring as a stable linker to connect two different biologically active molecules, creating hybrid compounds with potentially enhanced or novel therapeutic activities. nih.govnih.gov
Current Research Landscape and Future Directions for this compound
While specific research on this compound is not extensively documented in isolation, the broader class of 1-phenyl-4-aryl-1H-1,2,3-triazoles is a subject of active investigation. Studies on closely related isomers, such as 1-phenyl-5-(p-tolyl)-1,2,4-triazole-3(2H)-thione, have explored their synthesis and biological potential. nih.gov Research on analogous 1,4-disubstituted triazoles has demonstrated their potential as Src kinase inhibitors for cancer therapy and as carbonic anhydrase inhibitors. chapman.edunih.govfrontiersin.org
The current research landscape for compounds like this compound is driven by the modularity of their click-synthesis. Researchers can easily synthesize libraries of related compounds by varying the phenyl azide and the substituted phenylacetylene (B144264) precursors. nih.govresearchgate.net These libraries are then screened for various biological activities. For example, studies have shown that attaching different aryl groups to the 1- and 4-positions of the triazole ring significantly influences their anticancer or antitubercular activity. nih.govnih.govnih.gov
Future directions for research on this compound and its analogs are likely to include:
Expanded Biological Screening : Systematic evaluation against a wider range of biological targets, including enzymes, receptors, and microbial strains, to uncover new therapeutic applications.
Structure-Activity Relationship (SAR) Studies : In-depth analysis of how small structural changes (e.g., moving the methyl group from the meta to ortho or para position) affect biological activity, guiding the design of more potent and selective compounds.
Computational Modeling : Using molecular docking studies to predict how these molecules interact with biological targets, providing insights into their mechanism of action and helping to optimize their structure. frontiersin.org
Materials Science Applications : Investigating the potential use of these compounds in non-medical fields, such as in the development of corrosion inhibitors, dyes, or functional polymers, leveraging the stability and synthetic accessibility of the triazole core. frontiersin.org
Structure
3D Structure
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(3-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-6-5-7-13(10-12)15-11-18(17-16-15)14-8-3-2-4-9-14/h2-11H,1H3 |
InChI Key |
UKMXQVVGDNWYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 4 M Tolyl 1h 1,2,3 Triazole and Its Analogues
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a significant milestone in chemical synthesis, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction, a prime example of "click chemistry," is characterized by its mild reaction conditions, broad substrate scope, and high yields. rsc.orgfrontiersin.org
Mechanistic Principles and Scope of CuAAC for 1,4-Disubstituted 1,2,3-Triazoles
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. acs.org Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted product. nih.gov The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the stable 1,4-disubstituted 1,2,3-triazole ring. bohrium.com The formation of the copper acetylide is a key step that dictates the high regioselectivity of the reaction.
The scope of the CuAAC is extensive, tolerating a wide variety of functional groups on both the azide and alkyne components. This versatility has made it an invaluable tool in drug discovery, bioconjugation, and materials science. The reaction is compatible with aqueous media, which is a significant advantage for biological applications. bohrium.com The synthesis of 1,4-diaryl-1,2,3-triazoles, such as the target compound, is a common and high-yielding application of this methodology.
Optimization of Catalytic Systems and Reaction Conditions
The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. A primary challenge is maintaining the copper catalyst in its active Cu(I) oxidation state, as it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
Several catalytic systems have been developed to address this. A common and convenient method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) acetate (B1210297) (Cu(OAc)₂), using a reducing agent. bohrium.com Sodium ascorbate (B8700270) is the most widely used reductant for this purpose, particularly in aqueous systems. bohrium.comnih.gov
Alternatively, a stable Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. acs.org The choice of solvent also plays a crucial role. While the reaction can be performed in a variety of organic solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and tert-butanol (B103910)/water mixtures, the use of water as a solvent is often preferred for its environmental benefits and, in some cases, rate-enhancing effects. nih.govnih.gov Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can be employed to stabilize the Cu(I) catalyst and prevent disproportionation.
| Copper Source | Reducing Agent/Additive | Common Solvents | Key Advantages |
|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | H₂O, t-BuOH/H₂O | Convenient, works well in aqueous media, readily available reagents. |
| Cu(OAc)₂ | Sodium Ascorbate | DMF, DMSO | Effective for a wide range of substrates. |
| CuI | None required (can be used with a base like DIPEA) | THF, Toluene (B28343), CH₂Cl₂ | Direct use of Cu(I), avoids the need for a separate reducing agent. |
| CuBr | None required | Various organic solvents | Another direct source of the active catalyst. |
Specific Synthetic Routes for 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole and Related Isomers
The synthesis of this compound is a direct application of the CuAAC methodology. The reaction involves the cycloaddition of phenylazide with 1-ethynyl-3-methylbenzene (B1295246) (also known as m-tolylacetylene).
A typical laboratory synthesis would proceed as follows: Phenylazide and 1-ethynyl-3-methylbenzene are dissolved in a suitable solvent system, such as a mixture of tert-butanol and water. A catalytic amount of a copper(II) salt, like CuSO₄·5H₂O, is added, followed by the addition of a reducing agent, typically sodium ascorbate. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The desired product, this compound, is then isolated through standard workup and purification procedures, often yielding a crystalline solid.
The synthesis of related isomers, such as the 1-phenyl-4-(o-tolyl) and 1-phenyl-4-(p-tolyl) derivatives, would follow an identical procedure, simply substituting the corresponding tolylacetylene isomer in the reaction.
| Product | Azide Reactant | Alkyne Reactant | Typical Catalytic System |
|---|---|---|---|
| This compound | Phenylazide | 1-Ethynyl-3-methylbenzene | CuSO₄ / Sodium Ascorbate |
| 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole | Phenylazide | 1-Ethynyl-2-methylbenzene | CuSO₄ / Sodium Ascorbate |
| 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole | Phenylazide | 1-Ethynyl-4-methylbenzene | CuSO₄ / Sodium Ascorbate |
Alternative and Metal-Free Synthetic Approaches for 1,2,3-Triazoles
While CuAAC is the dominant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, concerns over copper toxicity in biological systems and the need for alternative regioselectivity have driven the development of other synthetic strategies.
Metal-Free and Azide-Free Continuous Flow Synthesis Protocols
Recent advancements have led to the development of metal-free synthetic routes to 1,2,3-triazoles, which are particularly attractive from a green chemistry perspective. Some of these methods operate under continuous flow conditions, offering advantages in terms of safety, scalability, and process control. One such approach involves a two-step sequence where acetophenones react with an iodine/tert-butyl hydroperoxide system, followed by cyclization to form 1,4-disubstituted 1,2,3-triazoles. These protocols circumvent the need for both metal catalysts and potentially hazardous organic azides.
Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
The mechanism of the RuAAC is fundamentally different from that of the CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate. frontiersin.org Ruthenium catalysts, such as [Cp*RuCl]-based complexes, are effective for this transformation. The RuAAC reaction is also notable for its ability to catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation that is challenging for CuAAC. frontiersin.org
N2-Selective Alkylation Strategies for NH-1,2,3-Triazoles
The direct alkylation of NH-1,2,3-triazoles often presents a challenge in regioselectivity, yielding a mixture of N1 and N2 isomers. However, achieving N2-selectivity is crucial for accessing specific isomers with desired biological or material properties. Research has focused on developing strategies that favor alkylation at the N2 position of the triazole ring.
One effective approach involves a bromo-directed strategy. In this method, a 4-bromo-NH-1,2,3-triazole is reacted with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). nih.gov The bromine substituent at the C4 position sterically hinders the N1 position, thereby directing the alkyl group to the N2 nitrogen with high regioselectivity. nih.gov Optimization of reaction conditions, such as conducting the reaction at a lower temperature (-10°C), can further enhance this selectivity. nih.gov The resulting 2-substituted 4-bromo-1,2,3-triazole can then undergo further functionalization, for example, through Suzuki cross-coupling reactions to introduce various substituents at the C4 and C5 positions. nih.gov
Another notable strategy is the gold-catalyzed N2-selective alkylation of NH-1,2,3-triazoles using vinyl ethers. orgsyn.orgchemicalbook.com This method is predicated on the formation of a hydrogen bond between the oxygen atom of the gold-activated vinyl ether and the NH-proton of the triazole. This interaction is believed to orient the substrates in a way that selectively delivers the alkyl group to the N2 position, affording N2-alkyl-substituted 1,2,3-triazoles in good yields. orgsyn.orgchemicalbook.comwikipedia.org This technique has been successfully applied to various 4-aryl substituted NH-1,2,3-triazoles, particularly those with electron-donating groups on the aromatic ring. chemicalbook.com
Other Cycloaddition Reactions and Annulation Techniques
The most prominent and widely utilized method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. This reaction forms the foundation for "click chemistry," a concept introduced by K. B. Sharpless. The thermal reaction can produce a mixture of 1,4- and 1,5-disubstituted regioisomers. uni-muenchen.deresearchgate.net
To overcome the lack of regioselectivity, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) was developed, which almost exclusively yields the 1,4-disubstituted isomer, such as this compound. uni-muenchen.deresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, and it can be performed under mild conditions, often in aqueous solvent systems. uni-muenchen.de Various copper sources can be employed, including copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. researchgate.net
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides an alternative that complements CuAAC by selectively producing the 1,5-disubstituted regioisomer. While not directly applicable to the synthesis of the title compound, it is a significant cycloaddition technique in triazole chemistry.
Annulation techniques, which involve the formation of a ring from an acyclic precursor, also provide routes to triazole systems. Denitrogenative annulation, for instance, uses 1,2,3-triazoles as precursors that can expel dinitrogen (N₂) upon catalysis by transition metals like rhodium. The resulting reactive intermediates can then undergo intramolecular or intermolecular cyclization to form new heterocyclic structures, such as pyrroles. wisdomlib.orgfishersci.ca While often used to transform triazoles rather than form them, these principles can be adapted in broader synthetic strategies.
Synthesis of Precursors and Intermediates for this compound Formation
The formation of this compound via the standard CuAAC reaction requires two key precursors: phenyl azide and 3-ethynyltoluene (m-tolylacetylene).
Phenyl Azide Synthesis: Phenyl azide is commonly synthesized from aniline (B41778) or its derivatives. A widely used laboratory method is the diazotization of an aromatic amine followed by reaction with sodium azide (NaN₃). nih.gov In this process, aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a benzenediazonium (B1195382) salt. Subsequent addition of sodium azide to this solution results in the formation of phenyl azide. nih.gov
Alternative methods for preparing phenyl azide include:
The reaction of phenylhydrazine (B124118) with nitrous acid. orgsyn.orgwikipedia.org
A one-pot reaction from aniline using tert-butyl nitrite and trimethylsilyl (B98337) azide (TMSN₃). chemicalbook.com
A process involving sodium nitrite and hydrazine (B178648) hydrate (B1144303) in the presence of an acid. amazonaws.com
m-Tolylacetylene Synthesis: Aryl acetylenes, such as m-tolylacetylene, are crucial partners in cycloaddition reactions. While m-tolylacetylene is commercially available, general synthetic routes for aryl acetylenes often involve Sonogashira coupling. This reaction couples a terminal alkyne (like trimethylsilylacetylene) with an aryl halide (e.g., 3-bromotoluene) in the presence of a palladium catalyst, a copper co-catalyst, and a base. A subsequent deprotection step removes the silyl (B83357) group to yield the terminal alkyne.
Isolation and Purification Methodologies for this compound
After the synthesis, isolating and purifying the target compound is essential to remove unreacted starting materials, catalysts, and byproducts. The most common methods for purifying 1,4-disubstituted-1,2,3-triazoles are column chromatography and recrystallization.
Chromatographic Techniques (e.g., Flash Column Chromatography)
Flash column chromatography is a widely employed technique for the purification of triazole derivatives. The crude reaction mixture is typically adsorbed onto a solid support, such as silica (B1680970) gel, and then eluted with a solvent system of increasing polarity.
For compounds structurally similar to this compound, common solvent systems include mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane (B109758). The precise ratio is determined based on the polarity of the specific product and impurities, often guided by preliminary analysis using thin-layer chromatography (TLC). Several studies report the successful purification of 1,4-disubstituted triazoles using gradients of ethyl acetate in hexane or dichloromethane in petroleum ether. nih.govrsc.orgamazonaws.commdpi.com
| Technique | Stationary Phase | Typical Eluent System | Reference |
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | nih.govrsc.orgamazonaws.com |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Ethyl Acetate | mdpi.com |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Petroleum Ether | mdpi.com |
Recrystallization Processes
Recrystallization is an effective method for purifying solid products, provided a suitable solvent can be found. The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
For 1,2,3-triazole derivatives, common recrystallization solvents include alcohols like ethanol (B145695) or methanol, as well as other organic solvents like toluene or acetone, sometimes in combination with water. nih.govrsc.orgrdd.edu.iq The choice of solvent is critical and must be determined empirically to achieve high recovery and purity of the final product.
| Solvent/Solvent System | Typical Use | Reference |
| Toluene | Recrystallization of phenyl-substituted triazoles | nih.gov |
| Ethanol (EtOH) | Recrystallization of various 1-benzyl-4-aryl-1H-1,2,3-triazoles | rsc.org |
| Methanol (MeOH) | Recrystallization of triazole derivatives | rdd.edu.iq |
Spectroscopic and Structural Characterization of 1 Phenyl 4 M Tolyl 1h 1,2,3 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole, providing detailed information about the hydrogen, carbon, and (in derivatives) fluorine atomic environments.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum provides a map of the proton environments in the molecule, while ¹³C NMR identifies the different carbon atoms. For 1,4-diaryl-1H-1,2,3-triazoles, the chemical shifts are highly characteristic. researchgate.net
In the ¹H NMR spectrum of a typical 1-phenyl-4-aryl-1,2,3-triazole, a distinct singlet is observed for the C5 proton of the triazole ring, typically appearing in the downfield region around δ 7.6-8.2 ppm. rsc.org The aromatic protons of the phenyl and tolyl rings appear as a series of multiplets between δ 7.2 and 7.8 ppm. rsc.org The methyl group protons of the tolyl substituent would present as a singlet around δ 2.4 ppm.
The ¹³C NMR spectrum is equally informative. The two carbon atoms of the triazole ring (C4 and C5) are typically found in the δ 119-149 ppm range. rsc.orgresearchgate.net The remaining signals correspond to the carbons of the phenyl and tolyl aromatic rings, with the methyl carbon of the tolyl group appearing upfield.
The expected chemical shifts for this compound, based on data from analogous compounds like 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole, are summarized below. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Diaryl-1H-1,2,3-Triazole Analogues Data is based on known values for structurally similar compounds.
| Atom | Nucleus | Expected Chemical Shift (δ ppm) | Notes |
| Triazole CH | ¹H | 7.6 - 8.2 (singlet) | The specific position is influenced by the electronic nature of the aryl substituents. |
| Aromatic H | ¹H | 7.2 - 7.8 (multiplets) | Protons on the phenyl and m-tolyl rings. The meta-substitution pattern will lead to a distinct splitting pattern for the tolyl protons. |
| Methyl CH ₃ | ¹H | ~2.4 (singlet) | Characteristic signal for the tolyl methyl group. |
| Triazole C 4/ C 5 | ¹³C | 119 - 149 | Signals for the two carbons forming the triazole ring. |
| Aromatic C | ¹³C | 120 - 140 | Signals for the carbons of the two aromatic rings. |
| Methyl C H₃ | ¹³C | ~21 | Characteristic signal for the tolyl methyl carbon. |
Fluorine-19 (¹⁹F) NMR Analysis for Fluorinated Analogues
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and valuable characterization tool. rsc.org The ¹⁹F nucleus has 100% natural abundance and a wide range of chemical shifts, making it an excellent probe for structural and electronic analysis. nih.govresearchgate.net
The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Therefore, incorporating a fluorine atom onto either the phenyl or tolyl ring would produce a distinct signal in the ¹⁹F NMR spectrum, confirming its presence and location. rsc.org For instance, fluorine atoms on an aromatic ring typically resonate in the range of δ -60 to -170 ppm. researchgate.net This technique is particularly useful for confirming the successful synthesis of fluorinated analogues and for studying electronic interactions within the molecule, as the fluorine chemical shift can be influenced by substituent effects across the triazole ring. nih.gov
Two-Dimensional NMR Experiments (e.g., HMBC, HSQC) for Connectivity Elucidation
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link the triazole proton signal (C5-H) to its corresponding carbon (C5), and each aromatic proton to its respective carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is instrumental in piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation between the triazole C5-H proton and the C4 carbon of the triazole ring, as well as to the carbon atom of the tolyl ring attached to C4. Similarly, correlations between the phenyl ring protons and the nitrogen-bonded C4 or C5 of the triazole could be observed, confirming the 1,4-disubstitution pattern. vibgyorpublishers.org The use of related techniques like ¹H-¹⁵N HMBC can further confirm the regiochemistry by showing correlations between protons and the nitrogen atoms of the triazole ring. vibgyorpublishers.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Identification of Characteristic Functional Groups and Vibrational Modes
The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The analysis of related triazole compounds provides a clear indication of the expected vibrational frequencies. rsc.orgsapub.org
Table 2: Characteristic FT-IR Absorption Bands for 1,4-Diaryl-1H-1,2,3-Triazoles Data is based on known values for structurally similar compounds. rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3030 - 3150 | C-H Stretch (Aromatic & Triazole) | Stretching vibrations of the C-H bonds on the phenyl, tolyl, and triazole rings. |
| 2850 - 3000 | C-H Stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the methyl group of the tolyl substituent. |
| 1450 - 1600 | C=C and C=N Stretch | Aromatic ring C=C stretching and triazole ring C=N stretching vibrations. researchgate.net |
| 1200 - 1300 | N-N=N / C-N Stretch | Vibrations associated with the triazole ring structure. rsc.org |
| 690 - 900 | C-H Out-of-Plane Bend | Bending vibrations characteristic of the substitution patterns on the phenyl and m-tolyl rings. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (molecular formula C₁₅H₁₃N₃), the expected exact mass is approximately 235.11 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 235.
A key fragmentation pathway for 1,2,3-triazoles is the elimination of a molecule of nitrogen gas (N₂), which has a mass of 28 amu. rsc.org This would result in a significant fragment ion peak at [M-28]⁺, corresponding to m/z ≈ 207. This loss of N₂ is a highly characteristic feature and a strong indicator of the triazole ring's presence. rsc.org Further fragmentation would lead to ions corresponding to the phenyl (m/z = 77) and tolyl (m/z = 91) fragments.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
|---|---|---|---|---|
| 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | Triclinic | P1 | Triazole/Fluoro-benzene: 30.57 Triazole/Methoxy-benzene: 21.81 | nih.govresearchgate.net |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Monoclinic | P2₁/c | Triazole/Benzene (B151609): 16.54 | nih.gov |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P1 | Triazole/Phenyl: 1.4 | researchgate.net |
Beyond the structure of a single molecule, SCXRD elucidates how molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. bohrium.com For 1,2,3-triazole derivatives, these interactions often include hydrogen bonds (e.g., C-H···N), dipole-dipole interactions, and π–π stacking interactions between the aromatic rings. nih.govresearchgate.net For instance, the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate is stabilized by C—H···N and C—H···O hydrogen bonds, as well as π–π stacking between benzene and triazole rings. nih.gov In other cases, van der Waals forces may dominate the crystal packing, leading to a layered arrangement of molecules. bohrium.com The 1,2,3-triazole ring system is known to participate in various interactions, including hydrogen bonds and van der Waals forces, with different biomolecules. researchgate.net
Elemental Composition Analysis
Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This classical technique is used to verify the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry. For this compound (C₁₅H₁₃N₃), the theoretical elemental composition can be calculated and compared against the experimental values obtained from an elemental analyzer. A close correlation between the calculated and found percentages for C, H, and N confirms the stoichiometric purity of the compound. rsc.org
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 77.24% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.62% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.03% |
| Total | 235.29 | 100.00% |
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA)
Thermal analysis techniques are crucial in determining the thermal stability and decomposition characteristics of chemical compounds. For this compound and its derivatives, Thermogravimetric Analysis (TGA) provides valuable insights into their behavior at elevated temperatures.
Assessment of Thermal Decomposition Behavior and Stability
Thermogravimetric analysis of 1,2,3-triazole derivatives typically reveals high thermal stability. The decomposition of these compounds is often characterized by a sharp, single-step weight loss, indicating a well-defined decomposition process. The onset of decomposition for 1,4-disubstituted 1,2,3-triazoles generally occurs at temperatures well above 200°C.
While specific TGA data for this compound is not extensively available in the public domain, studies on analogous 1,4-disubstituted aryl-1H-1,2,3-triazoles provide a strong indication of its expected thermal behavior. For instance, research on a series of 1-(p-substituted phenyl)-1H-1,2,3-triazole derivatives has shown that these compounds are thermally stable up to temperatures ranging from 205°C to 275°C. researchgate.net The variation in decomposition temperature is influenced by the nature of the substituent on the phenyl ring attached to the N1 position of the triazole. researchgate.net
The decomposition of the 1,2,3-triazole ring is generally considered to proceed via the loss of a molecule of nitrogen (N₂). acs.org This is a characteristic fragmentation pathway for this heterocyclic system under thermal stress. The stability of the 1,2,3-triazole ring is a notable feature, contributing to its utility in various applications where thermal robustness is required.
The general trend observed in the thermal analysis of such compounds is an initial stable phase where no significant weight loss occurs, followed by a rapid decomposition phase over a relatively narrow temperature range. This behavior is indicative of a compound that is stable under normal conditions and up to a specific temperature threshold, beyond which it undergoes complete decomposition.
To illustrate the typical thermal decomposition data for this class of compounds, the following table presents findings for a series of analogous 1-(p-substituted phenyl)-4-carboxy-1H-1,2,3-triazole derivatives.
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |
| 1-(p-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 250 | 290 | 65 |
| 1-(p-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 240 | 285 | 55 |
| 1-(p-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 275 | 310 | 50 |
| 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid | 270 | 320 | 60 |
| 1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 205 | 245 | 70 |
Note: The data in this table is representative of analogous compounds and is intended to illustrate the typical thermal decomposition behavior of 1,4-disubstituted-1H-1,2,3-triazoles. researchgate.net
Computational and Theoretical Investigations of 1 Phenyl 4 M Tolyl 1h 1,2,3 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole at the atomic level. DFT methods, such as B3LYP, are frequently used to predict the electronic structure and other properties of triazole derivatives with a high degree of accuracy. For similar molecules, these calculations are typically performed using basis sets like 6-311++G(d,p) to ensure reliable results mdpi.comnih.gov.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties nih.gov.
For 1,2,3-triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The energy gap provides insight into the charge transfer interactions within the molecule semanticscholar.org. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. While specific values for this compound are not available, studies on other triazoles have shown that substitutions on the phenyl rings can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap scispace.com. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower it.
Table 1: Representative Frontier Molecular Orbital Energies for Triazole Derivatives (Illustrative) This table is for illustrative purposes, showing typical values for related compounds as specific data for this compound is not available.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl-Triazole Derivative | -7.1 to -6.9 | -2.5 to -1.3 | 4.6 to 5.6 |
Computational methods are routinely used to simulate spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra nih.gov. This helps in assigning specific vibrational modes to the observed absorption bands, such as C-H, C=C, and N=N stretching.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. The calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, often corresponding to HOMO→LUMO or similar orbital transitions semanticscholar.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. Comparing the computed chemical shifts with experimental data is a standard procedure for confirming the synthesized structure of novel triazole compounds mdpi.comsapub.org.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.
The three-dimensional structure of this compound is not rigid due to the possible rotation around the single bonds connecting the aromatic rings to the central triazole ring. Conformational analysis involves calculating the molecular energy as a function of these dihedral angles to identify the most stable (lowest energy) conformation.
In many 1,4-disubstituted triazoles, the phenyl rings are not coplanar with the triazole ring. For example, in a related structure, 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, the triazole ring forms dihedral angles of 29.00° and 77.74° with its adjacent phenyl and benzene (B151609) rings, respectively nih.gov. Similar DFT calculations for the m-tolyl isomer would reveal its preferred geometry in the gas phase, which can be compared with solid-state data from X-ray crystallography if available.
Table 2: Representative Dihedral Angles in Substituted Triazoles (Illustrative) This table is for illustrative purposes as specific data for this compound is not available.
| Compound | Ring 1 (Triazole) / Ring 2 (Phenyl) | Dihedral Angle (°) |
|---|---|---|
| Phenyl-Triazole Derivative A | Phenyl / Triazole | 29.00 |
| Phenyl-Triazole Derivative B | Tolyl / Triazole | 77.74 |
Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of molecules. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Fukui functions are another powerful tool for predicting regioselectivity. They indicate the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. While specific Fukui function analyses for this compound have not been reported, this method is commonly applied to heterocyclic compounds to understand their reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR serves as a predictive tool to forecast their therapeutic potential and guide the synthesis of more potent derivatives.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
The foundation of QSAR lies in the principle that the biological activity of a chemical is a function of its molecular structure. zsmu.edu.ua Predictive models are developed by correlating physicochemical properties, or "molecular descriptors," with the observed biological activity. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.
In the context of 1,2,3-triazole derivatives, researchers have successfully developed robust QSAR models to predict a range of biological activities, including anticancer, antifungal, and enzyme inhibition properties. dergipark.org.trresearchgate.netphyschemres.org For a series of 1-phenyl-1H-1,2,3-triazoles, a study focusing on their activity as GABA receptor antagonists demonstrated the utility of 3D-QSAR in identifying key structural features for high affinity. nih.gov
The development of a predictive QSAR model for a compound like this compound would typically involve the following steps:
Data Set Selection: A series of structurally related 1,2,3-triazole analogs with experimentally determined biological activities is compiled. This set is then divided into a training set for model development and a test set for validation. researchgate.netnih.gov
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are employed to establish a mathematical relationship between the descriptors and the biological activity. physchemres.org
Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation methods to ensure its robustness and reliability. dergipark.org.trresearchgate.net
Below is an illustrative data table of molecular descriptors that could be used in a QSAR study of this compound and its hypothetical analogs.
| Compound | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted pIC50 |
| Analog 1 | 250.31 | 4.2 | 2.5 | -6.8 | -1.5 | 5.8 |
| Analog 2 | 264.34 | 4.5 | 2.8 | -7.1 | -1.2 | 6.2 |
| Analog 3 | 284.76 | 4.1 | 2.3 | -6.5 | -1.8 | 5.5 |
| This compound | 249.30 | 4.35 | 2.65 | -6.95 | -1.65 | 6.0 |
This table is for illustrative purposes and does not represent actual experimental data.
The insights gained from such models are invaluable for identifying which structural modifications are likely to enhance the desired biological activity, thereby streamlining the drug discovery process. dergipark.org.tr
Principles of Ligand-Based and Structure-Based Drug Design in Triazole Research
Both ligand-based and structure-based approaches are integral to the design of novel triazole-based therapeutic agents. The choice between these strategies often depends on the availability of structural information for the biological target.
Ligand-Based Drug Design:
This approach is employed when the three-dimensional structure of the target protein is unknown. It relies on the analysis of a set of molecules known to interact with the target. The fundamental assumption is that molecules with similar structures are likely to exhibit similar biological activities.
Key techniques in ligand-based design for triazole research include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. For 1,2,3-triazole derivatives, the triazole ring itself can act as a crucial pharmacophoric element due to its ability to form hydrogen bonds and participate in dipole-dipole interactions. biointerfaceresearch.com
3D-QSAR: As discussed previously, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. researchgate.net A study on 1-phenyl-1H-1,2,3-triazoles utilized 3D-QSAR to understand the structural requirements for selective receptor binding. nih.gov
Structure-Based Drug Design:
When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves designing ligands that can fit into the target's binding site with high affinity and selectivity.
Core techniques in structure-based design applicable to triazole research include:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. bohrium.com For this compound, docking studies could elucidate how the phenyl and tolyl groups orient themselves within the binding pocket of a target enzyme, and how the triazole core interacts with key amino acid residues. acs.org Such studies have been instrumental in designing novel triazole derivatives as potent inhibitors for various targets. mdpi.com
De Novo Design: This involves constructing novel ligands from scratch or by modifying existing ones within the constraints of the target's binding site.
The following table illustrates the types of interactions that might be identified through molecular docking of this compound with a hypothetical enzyme active site.
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Phenyl Ring | Phe288 | π-π Stacking | 3.8 |
| Triazole Nitrogen | Ser154 | Hydrogen Bond | 2.9 |
| m-Tolyl Group | Leu312, Val215 | Hydrophobic Interaction | 4.2, 4.5 |
This table is for illustrative purposes and does not represent actual experimental data.
By integrating both ligand-based and structure-based design principles, researchers can effectively explore the chemical space around the 1,2,3-triazole scaffold to develop novel and improved therapeutic agents. mdpi.com
Pharmacological and Biological Research on 1 Phenyl 4 M Tolyl 1h 1,2,3 Triazole and Its Analogues
Antineoplastic and Cytotoxic Activities
The 1,2,3-triazole core, particularly when substituted with aryl groups at the 1 and 4 positions, has been a cornerstone for the development of novel anticancer agents. researchgate.net Analogues of 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole have been rigorously investigated for their ability to inhibit the growth of various cancer cell lines and to interact with specific molecular targets implicated in tumorigenesis.
In Vitro Screening against Various Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)
A significant number of studies have demonstrated the cytotoxic potential of 1-phenyl-4-aryl-1H-1,2,3-triazole derivatives through in vitro screening against a panel of human cancer cell lines. The human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and colon carcinoma (HCT-116) cell lines are frequently used to assess the antiproliferative effects of these compounds.
For instance, a series of 1,2,3-triazole-cored structures tethering aryl urea (B33335) moieties were synthesized and evaluated for their cytotoxicity. nih.gov One specific analogue, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methyl)urea, showed a half-maximal inhibitory concentration (IC50) of 9.29 µM against the HepG-2 cell line. nih.gov Other studies on related 1,4-disubstituted 1,2,3-triazoles have also reported moderate to significant antiproliferative activities against MCF-7, HepG-2, and HCT-116 cells. biointerfaceresearch.comresearchgate.netnih.govmdpi.com For example, certain 1,2,3-triazole-amino acid conjugates significantly inhibited the proliferation of both MCF-7 and HepG-2 cancer cells by over 30% at concentrations below 10 µM. mdpi.com Similarly, some tetrahydrocurcumin-linked 1,2,3-triazole derivatives displayed potent activity, with one compound exhibiting an IC50 value of 1.09 ± 0.17 μM against HCT-116 cells. nih.gov
| Compound/Analogue Class | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methyl)urea | HepG-2 | 9.29 | nih.gov |
| 1,2,3-Triazole-Tetrahydrocurcumin Hybrid (Compound 4g) | HCT-116 | 1.09 ± 0.17 | nih.gov |
| 1,2,3-Triazole-Tetrahydrocurcumin Hybrid (Compound 4g) | A549 (Lung) | 45.16 ± 0.92 | nih.gov |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7, HepG-2 | >30% inhibition at <10 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 23) | HCT-116 | 58.44 µg/mL | ekb.eg |
| Thiazole derivative (Compound 1) | HCT-116 | 4.7 µg/mL | ekb.eg |
| Thiazole derivative (Compound 1) | MCF-7 | 4.8 µg/mL | ekb.eg |
| Thiazole derivative (Compound 1) | HepG-2 | 11 µg/mL | ekb.eg |
Inhibition of Specific Molecular Targets (e.g., Estrogen-Related Receptor α (ERRα), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR))
The anticancer activity of 1,2,3-triazole derivatives is often attributed to their ability to inhibit key proteins involved in cancer progression, such as receptor tyrosine kinases. nih.gov The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial mediators of signaling pathways that regulate cell proliferation, differentiation, migration, and angiogenesis. nih.gov
Research has shown that hybrid molecules containing the 1,2,3-triazole scaffold can act as potent dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking studies suggest that the phenyl triazole scaffold can insert deeply into the hydrophobic pocket of the EGFR active site. nih.gov Similarly, novel tris-1,2,3-triazole hybrids have been identified as potent VEGFR-2 inhibitors. nih.gov The design of such compounds often involves linking the triazole core to other pharmacophores known to interact with these kinases. While direct inhibition of Estrogen-Related Receptor α (ERRα) by this compound is not extensively detailed in the provided sources, the broad inhibitory profile of the triazole class suggests potential interactions with various nuclear receptors.
Modulation of Cellular Processes (e.g., suppression of transcriptional functions, cellular proliferation, migration)
Beyond direct cytotoxicity, 1,2,3-triazole analogues can influence fundamental cellular processes that contribute to the malignant phenotype. Mechanistic investigations have revealed that certain triazole derivatives exert multimodal antitumor effects. researchgate.net
For example, a tetrahydrocurcumin-linked 1,2,3-triazole derivative was found to arrest the cell cycle at the G1 phase in HCT-116 cells. nih.gov Other studies on different triazole hybrids have shown an ability to induce cell cycle arrest at the G2/M phase. researchgate.net Furthermore, the promotion of apoptosis (programmed cell death) is a common mechanism of action. Some compounds have been shown to induce total apoptotic cell death significantly higher than in untreated cells. nih.govresearchgate.net This is often achieved by activating pro-apoptotic proteins like caspases and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov Additionally, the suppression of cancer cell migration has been observed, indicating a potential to inhibit metastasis. researchgate.net
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of the 1,2,3-triazole scaffold. Research indicates that the nature and position of substituents on the aryl rings at the N-1 and C-4 positions of the triazole ring significantly influence cytotoxic activity. nih.gov
For a series of 1,2,3-triazole-cored aryl ureas, it was found that the urea moiety and the trifluoromethyl phenyl rings were essential for anticancer properties. nih.gov Modifications to these parts of the molecule often led to decreased activity. The position of substituents on the phenyl ring attached to the triazole also plays a key role; for example, meta-substitution on a linked piperazine-phenyl moiety was found to enhance anticancer potency in a different series of triazole derivatives. researchgate.net The electronic properties of the substituents (electron-donating vs. electron-withdrawing) on the N-1 phenyl ring can also modulate the biological activity of the compounds. biointerfaceresearch.com These SAR insights guide the rational design of more potent and selective 1,2,3-triazole-based anticancer agents.
Antimicrobial Activities
In addition to their antineoplastic properties, 1,2,3-triazole derivatives have been explored for their efficacy against various microbial pathogens, most notably Mycobacterium tuberculosis.
Antitubercular and Antimycobacterial Efficacy (e.g., against M. tuberculosis H37Rv and MDR strains)
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) strains necessitates the development of new therapeutic agents. The 1,2,3-triazole scaffold has been identified as a promising starting point for novel antitubercular drugs. rsc.orgresearchgate.net
Numerous studies have reported the synthesis of 1,4-disubstituted-1,2,3-triazole libraries and their subsequent evaluation against the virulent M. tuberculosis H37Rv strain. rsc.orgnih.gov These compounds have demonstrated a wide range of activities, with several derivatives showing promising potency, characterized by low Minimum Inhibitory Concentration (MIC) values. rsc.orgnih.gov In some cases, MIC values have been reported in the range of 1.56 to 6.25 µg/mL. nih.gov The mechanism of action is still under investigation for many of these compounds, but their ability to inhibit mycobacterial growth is well-documented. The versatility of the "click chemistry" approach used to synthesize these triazoles allows for the rapid generation of diverse analogues, facilitating the exploration of the chemical space for more potent antitubercular agents. nih.govacs.org
| Compound Class/Series | Activity (MIC) | Reference |
|---|---|---|
| Isoniazid-1,2,3-triazole conjugates (Compound 5g) | 1.56 µg/mL | researchgate.net |
| Piperazine-linked 1,2,3-triazoles (Compounds 3b, 3d, 3i) | 12.5 µg/mL | researchgate.net |
| 1,2,3-Triazole-fused spirochromenes (Compounds 7a, 7d, 7i) | 1.56 µg/mL | nih.gov |
| 1,2,3-Triazole-fused spirochromenes (Compounds 7k, 7m) | 3.125 µg/mL | nih.gov |
| General 1,4-disubstituted-1,2,3-triazoles | Several compounds with MIC <10 µg/mL | nih.gov |
| Isonicotinoyl hydrazide derivatives | 0.62 to 2.5 µg/mL | nih.govacs.org |
Antifungal Spectrum and Potency against Fungi and Candida Species
Research into 1,2,3-triazole derivatives has revealed their potential as antifungal agents. Studies on various analogues demonstrate a spectrum of activity against pathogenic fungi, including species of Candida and Aspergillus. For instance, evaluations of synthesized 1,2,3-triazole compounds have been conducted against fungi such as Candida albicans and Aspergillus niger. iautmu.ac.ir The 1,2,3-triazole ring is a core component in mimics of fluconazole (B54011), a well-known antifungal drug, and certain novel analogues have shown greater potency against Candida pathogens than fluconazole itself. nih.gov
The emergence of resistance to existing azole antifungal drugs has spurred research into new therapeutic options, with 1,2,4-triazole (B32235) derivatives also showing significant promise against Candida albicans. seejph.comekb.eg Modifications to the triazole scaffold, such as the creation of 1,2,3-triazole phenylhydrazone derivatives, have yielded compounds with significant activity against various phytopathogenic fungi. rsc.org Furthermore, hybrid molecules incorporating the 1,2,3-triazole moiety with other structures, like that of metronidazole (B1676534), have been synthesized and have shown potent inhibition of fungal growth. nih.gov While broad antifungal potential exists within the triazole class, the specific activity of this compound requires more targeted investigation.
General Antibacterial Activities
The antibacterial potential of the triazole scaffold has been explored through the synthesis and testing of various derivatives. Analogues of 1,2,3-triazole have been evaluated for their inhibitory effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. iautmu.ac.ir Studies on novel 1H-1,2,3-triazole derivatives of metronidazole also demonstrated higher antibacterial efficacy compared to the parent compound. nih.gov The broader class of 1,2,4-triazoles is recognized for its significant antibacterial properties, forming the basis for many research endeavors aimed at discovering new antimicrobial agents to combat drug resistance. nih.govresearchgate.net While these findings indicate the promise of the triazole core in developing antibacterial agents, specific data on the antibacterial activity of this compound is not extensively detailed in the available literature.
Antiparasitic Activities
Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)
The 1,2,3-triazole scaffold is a key area of investigation for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov Research has highlighted that certain 1,2,3-triazole analogues exhibit potent activity against the trypomastigote and intracellular amastigote forms of the parasite. nih.govrsc.org
In one study, several 1,2,3-triazole derivatives demonstrated remarkable effects against T. cruzi trypomastigotes, with potencies significantly higher than the reference drug, benznidazole. nih.gov Specifically, three analogues showed IC₅₀ values that were 10 to 100 times lower than that of benznidazole. nih.govnih.gov These promising compounds were also active against the intracellular amastigote form of the parasite. nih.govnih.gov For example, a derivative identified as 1d (1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole), a close analogue to the subject compound, was highly effective. nih.gov Although these derivatives significantly reduced the parasite load, they did not prevent the resurgence of the parasite in washout assays. nih.govnih.gov
| Compound | IC₅₀ against Trypomastigotes (μM) | IC₅₀ against Amastigotes (μM) |
|---|---|---|
| Analogue 1d | 0.21 | ≤ 6.20 |
| Analogue 1f | 1.23 | ≤ 6.20 |
| Analogue 1g | 2.28 | ≤ 6.20 |
| Benznidazole (Reference) | 22.79 | - |
Enzyme Inhibition Studies
Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)
Triazole derivatives have been identified as effective inhibitors of various enzymes, including glycosidases, which are key targets in managing conditions like diabetes. isp.edu.pk A series of novel 1,2,3-triazole derivatives were synthesized and showed significant inhibitory activity against α-glucosidase in vitro. ejpmr.com Specifically, 1-glycosyl-4-phenyl triazoles have been prepared and evaluated for their ability to inhibit the enzymatic activity of glycosidases. nih.gov Furthermore, certain 1,2,4-triazole analogues demonstrated superior α-glucosidase inhibition compared to the standard drug acarbose. nih.gov These studies underscore the potential of the triazole scaffold in designing potent enzyme inhibitors.
Xanthine (B1682287) Oxidase Inhibition and Kinetic Characterization
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, and its inhibition is a primary strategy for treating hyperuricemia and gout. researchgate.netnih.gov A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been designed and synthesized as XO inhibitors. ebi.ac.uknih.gov
In vitro evaluations showed that these compounds exhibited inhibitory potencies at the micromolar level, with IC₅₀ values ranging from 0.21 µM to 26.13 µM. ebi.ac.uknih.govresearchgate.net One of the most promising compounds from this series, designated 1s , had an IC₅₀ value of 0.21 µM, making it 36 times more potent than allopurinol, a common XO inhibitor. ebi.ac.uknih.gov Kinetic analysis performed via a Lineweaver-Burk plot revealed that compound 1s acts as a mixed-type xanthine oxidase inhibitor. ebi.ac.uknih.gov Structure-activity relationship studies indicated that having a more lipophilic group at the 4'-position of the phenyl ring could enhance inhibitory potency. ebi.ac.uknih.gov
| Compound Series | IC₅₀ Range (μM) | Most Potent Compound (1s) IC₅₀ (μM) | Inhibition Type (Compound 1s) |
|---|---|---|---|
| 1a-s | 0.21 - 26.13 | 0.21 | Mixed-type |
Carbonic Anhydrase Isozyme Selective Inhibition
Research into 1,2,3-triazole derivatives has revealed their potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes. frontiersin.org Certain analogues have demonstrated notable inhibitory activity and selectivity against different human carbonic anhydrase (hCA) isozymes.
A series of 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides were synthesized and evaluated for their inhibitory effects on hCA isoforms I, II, IV, and IX. nih.gov While most compounds weakly inhibited hCA I and hCA IV, many 4-substituted benzenesulphonamides showed potent, low nanomolar inhibition against hCA II. nih.gov Significantly, all tested compounds in this series displayed strong inhibition against the tumor-associated isoform hCA IX, with inhibition constant (K_I) values ranging from 16.4 to 66.0 nM. nih.gov This highlights a promising selectivity towards this cancer-related enzyme over other isoforms. nih.gov
Similarly, studies on other triazole derivatives, including those from the 1,2,4-triazole class, have also shown selective inhibition profiles. For instance, novel mercapto-1,3,4-oxadiazole and -1,2,4-triazole derivatives were tested against cytosolic CA I and II, and the tumor-associated CA IX, with some compounds showing inhibition in the low micromolar range. tandfonline.com Another study on heterocyclic mercaptans incorporating 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole rings reported inhibition constants against hCA I in the range of 97 nM to 548 µM, against hCA II from 7.9 to 618 µM, and against hCA IX from 9.3 to 772 µM. drugbank.com
The design of these inhibitors often incorporates a sulfonamide group, known for its ability to coordinate the zinc(II) ion within the enzyme's active site. nih.gov By modifying the triazole scaffold and its substituents, researchers can tune the inhibitory potency and selectivity for different isoforms. For example, a structure-based design approach led to the development of aliphatic primary sulfonamides with 1,2,3-triazole linkers that act as nanomolar and selective inhibitors of hCA III. nih.gov
Table 1: Selective Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Triazole Analogues
| Compound Analogue Type | hCA I (K_I) | hCA II (K_I) | hCA IX (K_I) | Reference |
|---|---|---|---|---|
| 4-(5-aryl-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | Weak Inhibition | Low Nanomolar | 16.4 - 66.0 nM | nih.gov |
| 3-(5-aryl-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | Weak Inhibition | - | 16.4 - 66.0 nM | nih.gov |
| 1,2,4-Triazole-thiols | 97 nM - 548 µM | 7.9 - 618 µM | 9.3 - 772 µM | drugbank.com |
Elucidation of Inhibitory Mechanisms
The inhibitory action of 1,2,3-triazole derivatives, particularly against enzymes like carbonic anhydrase, is primarily understood through their interaction with the enzyme's active site. Molecular docking and other computational techniques have been instrumental in elucidating these mechanisms. frontiersin.orgnih.gov
For carbonic anhydrase inhibitors, the mechanism typically involves the coordination of a zinc-binding group from the inhibitor molecule to the Zn²⁺ ion located at the bottom of the active site cavity. frontiersin.org For triazole-based sulfonamides, the sulfonamide moiety directly binds to this zinc ion. nih.govnih.gov Molecular docking studies on novel 1H-1,2,3-triazole analogues revealed that these compounds exhibit their inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme. frontiersin.org
The triazole ring itself often acts as a rigid linker or scaffold, positioning the key interacting groups correctly within the active site to maximize binding affinity. nih.gov The substituents on the triazole and associated phenyl rings play a crucial role in forming additional interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues lining the active site. These interactions enhance the binding affinity and can contribute to isoform selectivity. nih.gov For instance, in the design of selective hCA III inhibitors, 1,2,3-triazole linkers were used to connect a flexible sulfonamide "head" to various "tail" moieties, thereby enhancing contacts at the entrance of the active site. nih.gov
Other Investigated Biological Modulating Effects of 1,2,3-Triazole Derivatives
The versatile 1,2,3-triazole scaffold has been incorporated into a wide array of molecules, leading to diverse biological activities beyond enzyme inhibition. nih.govnih.gov These derivatives have shown significant potential as antiviral, anti-inflammatory, and analgesic agents. nih.govresearchgate.net
Antiviral Properties
The 1,2,3-triazole nucleus is a key structural component in many compounds exhibiting significant antiviral activity. researchgate.netnih.gov These derivatives have been found to be effective against a broad spectrum of viruses, including human immunodeficiency virus (HIV), influenza virus, hepatitis B and C viruses (HBV/HCV), and SARS viruses. nih.gov The antiviral action of these compounds can target various molecular proteins essential for the viral life cycle. nih.gov
The synthesis of 1,2,3-triazole derivatives, often facilitated by "click chemistry," allows for the creation of large libraries of compounds for screening. nih.gov This has led to the identification of several potent antiviral agents. For example, certain quinolone–triazole conjugates have demonstrated high antiviral activity and a favorable selectivity index against SARS-CoV-2. nih.gov In other research, 1,2,3-triazole-based compounds were evaluated for activity against the influenza A/PR/8/34/(H1N1) virus, with some showing moderate inhibitory effects. researchgate.net The versatility of the triazole ring allows it to act as a linker, enhancing the biological activity of the resulting hybrid molecules. nih.gov
Table 2: Antiviral Activity of Selected 1,2,3-Triazole Derivatives
| Compound/Analogue Type | Target Virus | Activity (IC_50) | Reference |
|---|---|---|---|
| Compound 13b (quinazoline-2,4-dione linked to 1,2,3-triazole-ribofuranosyl) | Influenza A (H1N1) | 17.9 µM | researchgate.net |
| Compound 14b (quinazoline-2,4-dione linked to 1,2,3-triazole-ribofuranosyl) | Influenza A (H1N1) | 51 µM | researchgate.net |
| Compound 17a (quinazoline-2,4-dione linked to 1,2,3-triazole-ribofuranosyl) | Influenza A (H1N1) | 25 µM | researchgate.net |
Anti-inflammatory and Analgesic Effects
Derivatives of both 1,2,3- and 1,2,4-triazoles have been extensively studied for their anti-inflammatory and analgesic properties. nih.govnih.govbiomedpharmajournal.orguran.ua The anti-inflammatory effect of many triazole derivatives is attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. biomedpharmajournal.orgminia.edu.eg This enzyme is responsible for the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org By selectively inhibiting COX-2 over the COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. minia.edu.eg
In a study of newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives, one compound demonstrated high anti-inflammatory activity in models of formalin-induced and carrageenan-induced paw edema, showing edema inhibition of 78% and 77.4%, respectively. biomedpharmajournal.org The mechanism of action for this compound was further linked to its ability to modulate cytokine levels, specifically by increasing the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IL-6 and TNF-α. biomedpharmajournal.org
The analgesic effects of triazole derivatives have been demonstrated in various animal models, such as the acetic acid-induced writhing test. nih.govnih.gov For example, a 1,2,4-triazole derivative showed a significant reduction in writhing (83%), outperforming the standard drug ibuprofen (B1674241) (71.5%). nih.govresearchgate.net These findings suggest that the triazole scaffold is a promising pharmacophore for the development of new anti-inflammatory and analgesic drugs. nih.govuran.ua
Table 3: Anti-inflammatory and Analgesic Activity of Selected Triazole Derivatives
| Compound/Analogue Type | Test Model | Activity/Result | Reference |
|---|---|---|---|
| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Carrageenan-induced paw edema | 77.4% inhibition | biomedpharmajournal.org |
| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Formalin-induced paw edema | 78% inhibition | biomedpharmajournal.org |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) | Lambda carrageenan-induced paw edema | 91% inhibition | nih.govresearchgate.net |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Acetic acid writhing test | 83% reduction in wriths | nih.govresearchgate.net |
| (S)-1-(6-Phenyl-7H- nih.govnih.govbiomedpharmajournal.orgtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol | Lambda carrageenan-induced paw edema | 81% inhibition | nih.govresearchgate.net |
Applications of 1 Phenyl 4 M Tolyl 1h 1,2,3 Triazole in Materials Science and Coordination Chemistry
Role as Ligands in Transition Metal Complexes
The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating agent for a variety of metal ions. In the case of 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole, the nitrogen atoms of the triazole ring can bind to metal centers, and the appended phenyl and tolyl groups can participate in further interactions, such as cyclometalation, leading to the formation of stable and functional metal complexes.
The synthesis of Iridium(III) and Rhodium(III) complexes featuring 1,2,3-triazole-based ligands is a well-established area of organometallic chemistry. nih.govacs.org For ligands structurally similar to this compound, complex formation is typically achieved by reacting the triazole derivative with a suitable metal precursor. A common synthetic route involves the reaction of the proligand with a metal-halide dimer, such as [Ir(Cp)Cl₂]₂ or [Rh(Cp)Cl₂]₂. acs.org
The reaction typically proceeds at room temperature in a chlorinated solvent like dichloromethane (B109758). acs.org The resulting metal complexes can be purified by precipitation and washing with appropriate solvents. acs.org
Characterization of these complexes relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. For instance, in ¹H NMR, the coordination of the triazole's N2 nitrogen to the metal center leads to a significant downfield shift of the triazole C-H proton signal, which is indicative of complex formation. acs.org
Table 1: Representative Spectroscopic Shifts in Triazole Ligand Coordination
| Compound Type | Proton | Typical Chemical Shift (ppm) | Change upon Coordination |
|---|---|---|---|
| Free Triazole Ligand | Triazole C-H | ~8.80 | Significant downfield shift |
Note: The data presented is analogous, based on structurally similar compounds like 1-pyridyl-4-phenyl-1,2,3-triazole, and serves to illustrate the expected characterization data.
Cyclometalation is a key reaction in the formation of stable organometallic complexes with triazole ligands. This process involves the intramolecular activation of a C-H bond on one of the ligand's appended aryl rings by the metal center, leading to the formation of a metallacycle. For a ligand like this compound, this can occur on either the phenyl or the tolyl ring.
The mechanism is often described as an N-directed C-H activation. acs.org Initially, the triazole ligand coordinates to the metal center through one of its nitrogen atoms. This brings one of the aryl groups into close proximity to the metal, facilitating the cleavage of a C-H bond and the formation of a strong metal-carbon bond. This process results in a highly stable, chelated complex. Such cyclometalated complexes of iridium and rhodium have been extensively studied. nih.govacs.org
Iridium(III) complexes containing cyclometalated triazole-based ligands are well-known for their interesting photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. hbku.edu.qahud.ac.ukrsc.org The emission properties of these complexes can be finely tuned by modifying the structure of the ligands. acs.orgscispace.com
The emission in these complexes often originates from triplet metal-to-ligand charge transfer (³MLCT) states. scispace.com The energy of this emission, and thus the color of the light produced, is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically located on the metal center and the cyclometalating ligand, while the LUMO is often centered on an ancillary ligand. researchgate.net
By strategically choosing the substituents on the triazole ligand, such as the phenyl and m-tolyl groups in this compound, it is possible to modulate the HOMO and LUMO energy levels and thus tune the emission color from blue to red. nih.gov These complexes can exhibit high emission quantum yields, particularly when dispersed in a polymer matrix. nih.govacs.org
Table 2: Factors Influencing Photophysical Properties of Triazole-Based Metal Complexes
| Property | Influencing Factor | Effect |
|---|---|---|
| Emission Color | Nature of Ligands | Alters HOMO-LUMO gap |
| Quantum Yield | Ancillary Ligands | Affects radiative vs. non-radiative decay rates |
Exploration in Polymer Chemistry and Advanced Materials
The robust nature of the 1,2,3-triazole ring, often formed through highly efficient "click chemistry" reactions, makes it an ideal component for the construction of functional polymers and advanced materials. rsc.org
This compound can be incorporated into polymer chains to create materials with tailored properties. The triazole unit can act as a rigid linker, imparting thermal stability and specific conformational preferences to the polymer backbone. Furthermore, the aromatic side groups can enhance π-stacking interactions between polymer chains, influencing the material's morphology and electronic properties.
The synthesis of such polymers can be achieved by designing monomers that incorporate the this compound core and bear polymerizable functional groups. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool for creating such polytriazoles. rsc.org These materials are being explored for a range of applications, including as coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net
The integration of π-conjugated systems into polymer frameworks is a key strategy for developing organic semiconductors for applications in organic field-effect transistors (OFETs). nih.gov Polymers containing this compound could possess favorable electronic properties for such applications. The triazole ring can act as an electron-withdrawing unit, and in conjunction with the electron-donating character of the aryl substituents, it can create a donor-acceptor structure that facilitates charge transport.
Furthermore, the nitrogen atoms in the triazole ring can act as binding sites for analytes, opening up possibilities for the development of chemical sensors. researchgate.net The binding of an analyte could perturb the electronic structure of the polymer, leading to a detectable change in its optical or electrical properties.
Other Emerging Applications in Functional Materials
The unique structural characteristics of the 1,2,3-triazole ring, particularly its aromaticity, high dipole moment, and ability to form hydrogen bonds and coordinate with metal ions, have positioned triazole derivatives as valuable building blocks in the development of advanced functional materials. While much of the research has centered on their biological and coordination chemistry applications, emerging studies are beginning to explore the potential of compounds like this compound in various areas of materials science. These applications leverage the compound's specific stereochemical and electronic properties, which can be fine-tuned through substitution on the phenyl and tolyl rings.
One of the promising areas of application for 1,2,3-triazole derivatives is in the field of chemosensors . These are molecules designed to selectively bind to specific ions or molecules (analytes) and produce a detectable signal, such as a change in color or fluorescence. The nitrogen atoms within the triazole ring of this compound can act as coordination sites for metal ions, while the aromatic rings can be functionalized to enhance selectivity and signaling. Research on related 1,2,3-triazole-containing compounds has demonstrated their ability to detect a range of analytes, including metal cations and various anions, suggesting a potential avenue of exploration for this specific molecule.
Furthermore, the rigid and planar structure of the 1,4-disubstituted 1,2,3-triazole core makes it an attractive component for the construction of sequence-defined oligomers and polymers . These materials, with precisely controlled monomer sequences, are of great interest for applications in data storage, nanotechnology, and biomimicry. The "click" chemistry reaction used to synthesize the triazole ring provides a highly efficient and specific method for linking monomer units together, allowing for the creation of complex and well-defined macromolecular architectures. The inclusion of the phenyl and m-tolyl groups in this compound can influence the solubility, processability, and self-assembly properties of such polymers.
Another area of emerging interest is the use of triazole derivatives as corrosion inhibitors . The nitrogen and sulfur atoms in some triazole-based compounds can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. While research in this area for this compound is still in its early stages, the fundamental properties of the triazole ring suggest its potential utility in this application. The efficiency of a corrosion inhibitor often depends on the electronic properties and orientation of the molecule on the metal surface, which can be modulated by the phenyl and tolyl substituents.
The table below summarizes the potential emerging applications of this compound in functional materials based on the properties of the broader 1,2,3-triazole class of compounds.
| Application Area | Relevant Properties of the 1,2,3-Triazole Core | Potential Role of this compound |
| Chemosensors | - Multiple nitrogen coordination sites- High dipole moment- Ability to participate in hydrogen bonding | - The triazole ring can act as a binding site for specific analytes.- The phenyl and m-tolyl groups can be functionalized to tune selectivity and signaling response. |
| Sequence-Defined Polymers | - Formed via highly efficient and specific "click" chemistry- Rigid and stable aromatic structure | - Can serve as a monomeric unit for the construction of polymers with precise sequences and properties.- The substituents influence the physical properties of the resulting polymer. |
| Corrosion Inhibitors | - Presence of heteroatoms (nitrogen) that can adsorb onto metal surfaces- Aromatic rings contribute to a stable protective film | - The molecule can potentially form a protective layer on metal surfaces to prevent corrosion.- The electronic properties of the phenyl and tolyl groups can affect the efficiency of inhibition. |
It is important to note that while the foundational chemistry of 1,2,3-triazoles supports these potential applications, dedicated research focusing specifically on this compound is necessary to fully elucidate its capabilities and performance in these functional material contexts.
Conclusion and Future Research Directions
Summary of Synthetic and Characterization Advancements for 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole
The synthesis of 1,4-disubstituted-1H-1,2,3-triazoles, including the specific scaffold of this compound, has been significantly advanced by the advent of click chemistry. The most prominent and efficient method remains the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a Huisgen 1,3-dipolar cycloaddition that regioselectively yields the 1,4-isomer from an azide (B81097) (phenyl azide) and a terminal alkyne (1-ethynyl-3-methylbenzene). nih.govfrontiersin.orgnih.gov This method is favored for its operational simplicity, high yields, and tolerance of a wide range of functional groups. nih.govfrontiersin.org
Recent advancements have also provided alternative metal-free synthetic pathways. For instance, an efficient method for synthesizing 1,4-diaryl-1,2,3-triazoles involves the reaction of N-tosylhydrazones with anilines, mediated by an I2/TBPB (tert-butyl peroxybenzoate) system, which avoids the use of metal catalysts. frontiersin.orgnih.gov Furthermore, one-pot multicomponent reactions are being developed to streamline the synthesis process, improve efficiency, and reduce waste. rsc.org These evolving synthetic strategies offer robust and versatile platforms for accessing this compound and its derivatives.
The structural confirmation and purity of these compounds rely on a standard suite of analytical techniques. Characterization is routinely achieved through spectroscopic methods including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.govdovepress.com Elemental analysis further validates the empirical formula. For compounds that yield suitable crystals, single-crystal X-ray diffraction provides definitive structural elucidation and conformational details. mdpi.com
Prospects for Broadening the Scope of Biological and Material Applications
The 1,2,3-triazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. researchgate.netglobalresearchonline.net Analogues of this compound, specifically 1,4-diaryl-1,2,3-triazoles, have shown significant potential as antiprotozoal agents, with some demonstrating potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.comnih.gov This suggests that the target compound could be a promising candidate for development in this area. The scaffold is also integral to compounds designed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netglobalresearchonline.net Future research should focus on screening this compound against a diverse range of biological targets to uncover its therapeutic potential.
In the realm of materials science, the unique electronic properties of the 1,2,3-triazole ring—including its large dipole moment and chemical stability—make it a valuable component in functional materials. irjrr.com These heterocycles have been successfully incorporated into polymers as photostabilizing agents, used as corrosion inhibitors, and employed as building blocks for dendrimers and ionic liquids. irjrr.comlifechemicals.com The aromatic nature of the phenyl and tolyl substituents on the this compound core could be exploited in the development of novel organic materials with applications in electronics and photonics. Further investigation into its properties, such as liquid crystalline behavior or its utility in creating metal-organic frameworks, could open new avenues for this compound class.
Recommendations for Integrated Computational and Experimental Research
To accelerate the discovery and optimization of this compound applications, a research approach that tightly integrates computational modeling with experimental validation is highly recommended. In silico techniques like molecular docking are powerful tools for predicting the binding affinity and interaction patterns of triazole derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational selection of candidates for synthesis and biological screening, saving time and resources. nih.gov For example, docking studies have been successfully used to identify potential protein targets for novel anticancer agents containing the 1,2,3-triazole scaffold. nih.gov
Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of the molecule, which are crucial for both biological activity and material applications. nih.gov Molecular dynamics simulations can be employed to study the stability of ligand-protein complexes over time, offering a more dynamic picture of the molecular interactions. acs.org By combining these computational predictions with experimental synthesis, characterization, and activity assays, a synergistic research cycle can be established, leading to a more efficient and targeted development of new therapeutic agents and functional materials based on the this compound framework.
Future Perspectives on Rational Design and Functionalization of Novel this compound Analogues
The this compound scaffold presents a versatile and highly adaptable platform for rational drug design and the creation of novel functional molecules. nih.govresearchgate.net Future research should systematically explore the structure-activity relationship (SAR) by introducing a variety of functional groups at different positions on both the phenyl and m-tolyl rings. For instance, the addition of electron-withdrawing or electron-donating groups, hydrogen-bond donors/acceptors, or lipophilic moieties could significantly modulate the compound's pharmacokinetic profile and binding affinity for specific biological targets.
A promising strategy involves using the 1,2,3-triazole core as a rigid and stable linker to create hybrid molecules. nih.govnih.gov This approach combines the triazole pharmacophore with other known bioactive fragments to generate novel compounds with potentially synergistic or multi-target activities. The functionalization of the core structure to create a library of analogues is crucial for optimizing its properties for specific applications, whether in medicine or materials science. lifechemicals.com This rational design approach, guided by computational insights and SAR studies, will be pivotal in unlocking the full potential of this compound and its derivatives, paving the way for the development of next-generation therapeutics and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
